![molecular formula C19H16ClN3O3 B2868347 Cloniprazepam CAS No. 1998158-84-1](/img/structure/B2868347.png)
Cloniprazepam
説明
Cloniprazepam is a benzodiazepine derivative and a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .
Molecular Structure Analysis
This compound shares structural similarities with the previously notified benzodiazepine clonazolam (clonitrazolam) and meclonazepam . It has also been described as a prodrug for clonazepam .Chemical Reactions Analysis
This compound undergoes phase I and phase II metabolism in the body . The main metabolic steps include N-dealkylation, hydroxylation, and reduction of the nitro function . It’s important to note that clonazepam is a metabolite of this compound, which may lead to difficulties when interpreting analytical findings .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H16ClN3O3 and a molar mass of 369.81 g/mol . It is typically provided as a crystalline solid .科学的研究の応用
Clonidine in Autism Spectrum Disorder
- Background : Clonidine, an alpha-2 receptor agonist, has been reviewed for its application in managing behavioral disturbances in Autism Spectrum Disorder (ASD). Despite its primary approval for hypertension, it's also recognized for attention deficit/hyperactivity disorder (ADHD) and Tourette's disorder tics.
- Findings : Limited evidence from controlled studies and case reports suggests some behavioral improvements in ASD patients treated with Clonidine. The most reported side effect was sedation, but it was generally well-tolerated.
- Conclusion : Considering the scarcity of pharmacological options for ASD-associated behavioral challenges, Clonidine presents a potential, cost-effective option for managing such issues (Banas & Sawchuk, 2020).
Clobazam in Status Epilepticus
- Background : Clobazam (CLB), distinct in structure and properties from other benzodiazepines, has demonstrated efficacy in various epilepsy forms. It's also suggested to be potentially therapeutic in status epilepticus (SE).
- Findings : Evidence from retrospective studies and case reports shows varied efficacy rates. CLB has been reported to contribute to remission in some patients with SE when introduced early.
- Conclusion : Although current evidence is limited and patient responses may vary based on specific factors, CLB could be considered as an add-on treatment option in SE, especially due to its unique properties and favorable safety profile (Mahmoud & Rans, 2018).
作用機序
Target of Action
Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .
Mode of Action
The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .
Biochemical Pathways
This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .
Pharmacokinetics
This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment
Safety and Hazards
As a benzodiazepine, cloniprazepam carries a risk for abuse and addiction . It can cause side effects such as drowsiness, dizziness, tiredness, loss of coordination, or increased saliva production . More severe effects can include blurred vision, hallucinations, loss of coordination, muscle pain, loss of memory, sexual dysfunction, shaking, and sleep disturbances . Excessive sedation and coma can occur in severe cases .
特性
IUPAC Name |
5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSYKGYLSFXNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893511 | |
Record name | Cloniprazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1998158-84-1 | |
Record name | Cloniprazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloniprazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLONIPRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。